2-Chloro-n,n-dimethylacetamide-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

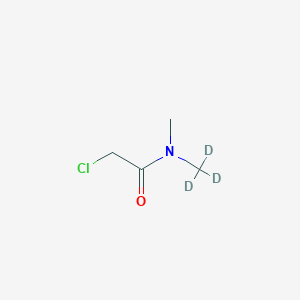

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8ClNO |

|---|---|

Molecular Weight |

124.58 g/mol |

IUPAC Name |

2-chloro-N-methyl-N-(trideuteriomethyl)acetamide |

InChI |

InChI=1S/C4H8ClNO/c1-6(2)4(7)3-5/h3H2,1-2H3/i1D3 |

InChI Key |

XBPPLECAZBTMMK-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)C(=O)CCl |

Canonical SMILES |

CN(C)C(=O)CCl |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-N,N-dimethylacetamide-d3

This technical guide provides an in-depth overview of 2-Chloro-N,N-dimethylacetamide-d3, a deuterated isotopologue of 2-Chloro-N,N-dimethylacetamide. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical methodologies. This document covers the chemical properties, a plausible synthesis route, and its primary application as an internal standard in quantitative analysis.

Chemical Identity and Properties

This compound is primarily utilized as an internal standard for quantitative analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its physical and chemical properties are closely related to its non-deuterated analogue.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | N,N-Dimethylchloroacetamide-d3 |

| Molecular Formula | C₄H₅D₃ClNO |

| Molecular Weight | 124.58 g/mol |

| CAS Number | 1219802-19-3 |

| Appearance | Assumed to be a liquid, similar to its non-deuterated counterpart |

Table 2: Physical Properties of 2-Chloro-N,N-dimethylacetamide (Non-Deuterated Analogue)

| Property | Value |

| Molecular Formula | C₄H₈ClNO |

| Molecular Weight | 121.57 g/mol |

| Density | 1.182 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.479 |

| Form | Liquid |

Synthesis

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found. However, a plausible synthesis route can be extrapolated from the known synthesis of its non-deuterated counterpart. The synthesis involves the reaction of a deuterated amine with chloroacetyl chloride.

Experimental Protocol: Plausible Synthesis of this compound

This protocol is based on the general synthesis of N,N-dimethylchloroacetamide and has been adapted for the deuterated analogue.

Materials:

-

Dimethylamine-d3 hydrochloride

-

Chloroacetyl chloride

-

A suitable chlorinated hydrocarbon solvent (e.g., dichloromethane)

-

An alkali metal salt (e.g., sodium acetate)

-

Water

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, condenser, etc.)

-

Equipment for extraction and purification (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, a mixture of an alkali metal salt, water, and a chlorinated hydrocarbon solvent is prepared.

-

Introduction of Deuterated Amine: The flask is cooled to a temperature between -15 °C and -8 °C. Dimethylamine-d3 gas (generated from its hydrochloride salt) is bubbled through the solution.

-

Addition of Chloroacetyl Chloride: Chloroacetyl chloride is added dropwise to the reaction mixture while maintaining the temperature between -8 °C and 5 °C. The pH of the reaction is controlled to be between 5 and 8 during the addition.

-

Reaction: After the addition is complete, the reaction mixture is stirred for an additional 1-3 hours.

-

Workup: The reaction product is filtered. The aqueous phase is extracted with the chlorinated hydrocarbon solvent. The organic phases are combined.

-

Purification: The combined organic phase is dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by vacuum distillation to yield this compound.

Diagram 1: Synthesis of this compound

Caption: Plausible synthesis of this compound.

Application as an Internal Standard

The primary application of this compound is as an internal standard in quantitative analytical techniques. Its deuteration provides a mass shift that allows it to be distinguished from the non-deuterated analyte by mass spectrometry, while its chemical properties ensure it behaves similarly during sample preparation and analysis.

Experimental Protocol: General Use as an Internal Standard in LC-MS/MS

This protocol provides a general workflow for the use of this compound as an internal standard for the quantification of an analyte in a biological matrix.

Materials:

-

This compound stock solution of a known concentration

-

Analyte of interest

-

Biological matrix (e.g., plasma, urine)

-

Solvents for extraction (e.g., acetonitrile (B52724), methanol)

-

LC-MS/MS system with appropriate column and mobile phases

Procedure:

-

Preparation of Standard Curve Samples: A series of calibration standards are prepared by spiking known concentrations of the analyte into the biological matrix. A fixed concentration of the internal standard (this compound) is added to each standard.

-

Preparation of Quality Control (QC) Samples: QC samples are prepared at low, medium, and high concentrations of the analyte in the biological matrix, each spiked with the same fixed concentration of the internal standard.

-

Sample Preparation (Extraction):

-

To a known volume of the unknown sample, calibration standard, or QC sample, a fixed volume of the internal standard solution is added.

-

A protein precipitation and/or liquid-liquid extraction is performed to remove matrix interferences. For example, acetonitrile is added to precipitate proteins.

-

The sample is vortexed and then centrifuged.

-

The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in the mobile phase.

-

-

LC-MS/MS Analysis:

-

The prepared samples are injected into the LC-MS/MS system.

-

The analyte and the internal standard are separated chromatographically.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions monitored for both the analyte and the internal standard.

-

-

Data Analysis:

-

The peak areas of the analyte and the internal standard are integrated.

-

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

-

The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios on the calibration curve.

-

Diagram 2: Workflow for use as an Internal Standard in LC-MS/MS

Caption: General workflow for quantitative analysis using an internal standard.

Safety Information

The safety information for this compound is not explicitly available. However, it should be handled with the same precautions as its non-deuterated analogue. 2-Chloro-N,N-dimethylacetamide is classified as a substance that is harmful if swallowed and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable tool for researchers and scientists in the field of drug development and other areas requiring precise quantification of chemical compounds. Its primary role as an internal standard in mass spectrometry-based assays helps to ensure the accuracy and reliability of analytical data. While detailed experimental protocols for its synthesis and specific applications are not widely published, the information provided in this guide, based on its non-deuterated analogue and general analytical principles, offers a solid foundation for its effective use in the laboratory.

References

2-Chloro-n,n-dimethylacetamide-d3 chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2-Chloro-N,N-dimethylacetamide-d3. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties and Identification

This compound is the deuterated form of 2-Chloro-N,N-dimethylacetamide.[1][2] Deuterium (B1214612) labeling is a common strategy in pharmaceutical research to study the metabolic fate of drug candidates.[1] The physical and chemical properties of the deuterated compound are very similar to its non-deuterated analogue.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₅D₃ClNO | [1] |

| Molecular Weight | 124.58 g/mol | [1] |

| CAS Number | 1219802-19-3 | [1] |

| Non-Deuterated Molecular Formula | C₄H₈ClNO | [3] |

| Non-Deuterated Molecular Weight | 121.57 g/mol | [4] |

| Non-Deuterated CAS Number | 2675-89-0 | [3][4] |

| Appearance | Liquid | [4] |

| Density (non-deuterated) | 1.182 g/mL at 20 °C | [4] |

| Refractive Index (non-deuterated) | n20/D 1.479 | [4] |

| Flash Point (non-deuterated) | > 110 °C (> 230 °F) - closed cup | [4] |

| Solubility | Soluble in a wide range of organic solvents. | [5] |

Identifiers for Non-Deuterated Form:

-

IUPAC Name: 2-chloro-N,N-dimethylacetamide[3]

-

Synonyms: N,N-Dimethylchloroacetamide, Acetamide (B32628), 2-chloro-N,N-dimethyl-[3]

Chemical Structure

The molecular structure of this compound consists of a central acetamide group where the two protons on the N-methyl groups are substituted with deuterium. A chlorine atom is attached to the alpha-carbon.

Caption: Molecular structure of this compound.

Experimental Protocols

A. Synthesis of N,N-dimethyl Chloroacetamide

A common method for the synthesis of the non-deuterated analogue involves the amidation of chloroacetyl chloride with dimethylamine (B145610).[6][7] A similar procedure would be followed for the deuterated version, using deuterated dimethylamine.

-

Reaction Workflow:

Caption: Workflow for the synthesis of N,N-dimethyl chloroacetamide.

-

Detailed Methodology: [7]

-

An alkali metal salt (e.g., sodium acetate) and water are added to a chlorinated hydrocarbon solvent (e.g., dichloromethane).

-

The mixture is cooled to a temperature between -15°C and -8°C.

-

Dimethylamine gas is introduced into the cooled solution.

-

Chloroacetyl chloride is then added dropwise while maintaining the temperature between -8°C and 5°C. The pH is controlled to be between 5 and 8 during the addition.

-

The reaction is allowed to proceed for 1 to 3 hours after the addition is complete.

-

The resulting product mixture is filtered.

-

The aqueous phase is extracted with the chlorinated hydrocarbon solvent.

-

The organic phases are combined, dried over an appropriate drying agent, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield N,N-dimethyl chloroacetamide.

-

B. Quality Analysis by Gas Chromatography (GC)

The purity of 2-Chloro-N,N-dimethylacetamide is often determined by Gas Chromatography (GC).

-

General Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column is typically suitable.

-

Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.

-

Temperature Program:

-

Injector Temperature: Set to a temperature that ensures rapid vaporization without decomposition (e.g., 250°C).

-

Oven Temperature: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.

-

Detector Temperature: Set higher than the final oven temperature (e.g., 300°C).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to 2-Chloro-N,N-dimethylacetamide. An assay of ≥97.0% is a common purity specification.[4]

-

For deuterated compounds like this compound, mass spectrometry (GC-MS or LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also used for structural confirmation and to determine the degree of deuterium incorporation.[2]

Safety and Handling

2-Chloro-N,N-dimethylacetamide is a hazardous substance that requires careful handling.

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]

-

Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber) and protective clothing.[8][9]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[9]

-

-

Storage:

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[8]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

-

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional consultation. Always refer to the specific SDS for the most current and detailed safety information before handling this chemical.

References

- 1. immunomart.com [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氯-N,N-二甲基乙酰胺 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Chloro-N,N-dimethylacetamide synthesis - chemicalbook [chemicalbook.com]

- 7. CN1721392A - N, the preparation method of N-dimethyl chloroacetamide - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

2-Chloro-n,n-dimethylacetamide-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Chloro-N,N-dimethylacetamide-d3, a deuterated analog of 2-Chloro-N,N-dimethylacetamide. This isotopically labeled compound is a critical tool in analytical and research settings, particularly in pharmacokinetic and metabolic studies.

Core Compound Properties

This compound is primarily utilized as an internal standard in quantitative analyses due to its mass difference from the non-labeled form, while retaining similar chemical and physical properties.[1]

| Property | Value | Reference |

| CAS Number | 1219802-19-3 | [1][2] |

| Molecular Formula | C4H5D3ClNO | [1][2] |

| Molecular Weight | 124.58 g/mol | [1][2] |

| Synonyms | N,N-Dimethylchloroacetamide-d3 | |

| Solubility | Soluble in DMSO (10 mM) | [2] |

For comparison, the properties of the non-deuterated form are provided below.

| Property | Value | Reference |

| CAS Number | 2675-89-0 | |

| Molecular Formula | C4H8ClNO | [3] |

| Molecular Weight | 121.57 g/mol | |

| Density | 1.182 g/mL at 20 °C |

Applications in Research and Development

The primary application of this compound is as an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of stable heavy isotopes like deuterium (B1214612) is a common practice in drug development to trace and quantify molecules during pharmacokinetic and metabolic profiling.[1][2]

The non-deuterated parent compound, N,N-dimethylacetamide (DMAC), is an organic solvent used in various industries, including pharmaceuticals.[4][5] Due to potential human exposure and toxicity, monitoring its levels and its metabolites in biological and environmental samples is crucial.[6] this compound serves as an ideal internal standard for such bioanalytical methods.

Experimental Protocols

Quantification of 2-Chloro-N,N-dimethylacetamide in Human Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of 2-Chloro-N,N-dimethylacetamide in human plasma using this compound as an internal standard.

3.1.1. Materials and Reagents

-

2-Chloro-N,N-dimethylacetamide (analyte)

-

This compound (internal standard)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Human plasma (blank)

3.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 reverse-phase (e.g., 100 x 2.1 mm, 1.7 µm)

3.1.3. Sample Preparation

-

Prepare a stock solution of this compound (Internal Standard Working Solution) at a concentration of 100 ng/mL in 50:50 acetonitrile/water.

-

Spike 50 µL of human plasma with 10 µL of the Internal Standard Working Solution.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.1.4. LC-MS/MS Conditions

| Parameter | Setting |

| Column | C18 reverse-phase, 100 x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate for 2 min |

| Ionization Mode | ESI Positive |

| MRM Transitions | To be determined by direct infusion of the analyte and internal standard. Expected transitions would be based on the protonated molecular ions. |

3.1.5. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratios against the concentration of the analyte in spiked plasma samples.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of a target analyte in a biological matrix using a deuterated internal standard.

Caption: Workflow for Bioanalytical Quantification.

Logical Relationship of Deuterated Standard

This diagram shows the logical relationship between the analyte and its deuterated internal standard in mass spectrometry.

Caption: Analyte and Internal Standard Relationship.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immunomart.com [immunomart.com]

- 3. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Synthesis and Isotopic Purity of 2-Chloro-n,n-dimethylacetamide-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and determination of isotopic purity for 2-Chloro-n,n-dimethylacetamide-d3. This deuterated analog of 2-Chloro-n,n-dimethylacetamide is a valuable internal standard for quantitative analysis in various scientific disciplines, particularly in mass spectrometry-based assays. This document outlines a feasible synthetic pathway, detailed experimental protocols, and the analytical methods used to characterize its isotopic enrichment.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the acylation of deuterated dimethylamine (B145610) with chloroacetyl chloride. This method offers a straightforward and high-yielding route to the desired product.

Reaction Scheme:

Chloroacetyl chloride reacts with dimethylamine-d6 to yield 2-Chloro-n,n-dimethylacetamide-d6 and hydrogen chloride.

A crucial prerequisite for this synthesis is the availability of high-purity deuterated dimethylamine. A practical synthetic route to deuterated dimethylamine hydrochloride has been developed, employing Boc-benzylamine as the starting material and a deuterated methylation reagent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of the non-deuterated analog and is expected to provide a high yield of the desired deuterated product.

Materials and Reagents:

-

Dimethylamine-d6 hydrochloride

-

Chloroacetyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (or a suitable non-protic base)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Preparation of Deuterated Dimethylamine Free Base: In a two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend dimethylamine-d6 hydrochloride in anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add triethylamine (1.1 equivalents) dropwise to the suspension. The formation of triethylamine hydrochloride will be observed as a white precipitate.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Acylation Reaction: In a separate flask, dissolve chloroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the chloroacetyl chloride solution to 0 °C.

-

Slowly add the previously prepared solution of dimethylamine-d6 free base to the chloroacetyl chloride solution dropwise. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

-

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Materials | |

| Dimethylamine-d6 HCl | 1.0 eq |

| Chloroacetyl chloride | 1.0 eq |

| Triethylamine | 1.1 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 3-5 hours |

| Product | |

| Yield | 85-95% |

| Chemical Purity (by GC) | >98% |

Isotopic Purity Assessment

The determination of isotopic purity is critical for ensuring the quality and reliability of this compound as an internal standard. The primary techniques for this analysis are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the isotopic distribution of a deuterated compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of each isotopologue (d0, d1, d2, d3, etc.) can be quantified.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent (e.g., acetonitrile (B52724) or methanol).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of high mass accuracy and resolution.

-

Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire the mass spectrum in the region of the expected molecular ion.

-

Data Analysis:

-

Identify the isotopic cluster of the molecular ion.

-

Measure the intensity of the peaks corresponding to the d3, d2, d1, and d0 isotopologues.

-

Calculate the percentage of each isotopologue to determine the isotopic purity.

-

Isotopic Purity Data by HRMS (Hypothetical):

| Isotopologue | Relative Abundance (%) |

| d3 | 99.5 |

| d2 | 0.4 |

| d1 | 0.1 |

| d0 | <0.05 |

| Isotopic Purity | ≥99.5% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²H NMR spectroscopy provide complementary information for assessing isotopic purity.

-

¹H NMR: The absence or significant reduction of the signal corresponding to the N,N-dimethyl protons confirms a high degree of deuteration.

-

²H NMR: A single resonance in the ²H NMR spectrum at the chemical shift corresponding to the N,N-dimethyl groups confirms the position of deuteration.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals in the region of interest.

-

Instrumentation: Use a high-field NMR spectrometer.

-

Data Acquisition: Acquire both ¹H and ²H NMR spectra.

-

Data Analysis:

-

In the ¹H spectrum, integrate the residual signal for the N,N-dimethyl protons and compare it to a known internal standard to quantify the amount of non-deuterated species.

-

In the ²H spectrum, confirm the presence of a signal at the expected chemical shift for the deuterated methyl groups.

-

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Isotopic Purity Analysis Workflow

Caption: Analytical workflow for isotopic purity determination.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and isotopic purity analysis of this compound. The described synthetic method is robust and high-yielding, while the analytical protocols using HRMS and NMR spectroscopy ensure accurate characterization of the final product. The availability of high-purity this compound is essential for its application as a reliable internal standard in quantitative studies, contributing to the accuracy and precision of analytical data in research and drug development.

Decoding the Certificate of Analysis: A Technical Guide to 2-Chloro-n,n-dimethylacetamide-d3

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical compound. This guide provides an in-depth explanation of a typical CoA for 2-Chloro-n,n-dimethylacetamide-d3, a deuterated isotopologue of the parent compound, often used as an internal standard in pharmacokinetic and metabolic studies. Understanding the data and experimental protocols outlined in the CoA is paramount for ensuring the accuracy and reproducibility of experimental results.

Compound Information and Specifications

A Certificate of Analysis begins with fundamental information identifying the compound and its specified properties. This section typically includes the chemical structure, molecular formula, and CAS number.

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 1219802-19-3[1] |

| Molecular Formula | C₄H₅D₃ClNO[1] |

| Molecular Weight | 124.58 g/mol [1] |

| Chemical Structure | ClCH₂CON(CD₃)(CH₃) |

Quantitative Data Summary

The core of the CoA is the presentation of quantitative analytical data. These results are summarized in tables to provide a clear and concise overview of the compound's quality.

Table 2.1: Purity and Impurity Profile

This table details the chemical purity of the compound as determined by chromatographic techniques and provides information on any detected impurities.

| Test | Method | Specification | Result |

| Chemical Purity | Gas Chromatography (GC) | ≥97.0% | 99.5% |

| Related Impurities | GC | Report Results | <0.5% |

| Residual Solvents | Headspace GC-MS | Report Results | Acetone: 0.01% |

Table 2.2: Isotopic Enrichment

For a deuterated compound, the isotopic purity is a critical parameter. This is typically determined by mass spectrometry.

| Test | Method | Specification | Result |

| Isotopic Enrichment | Mass Spectrometry (MS) | ≥98% | 99.2% atom % D |

| Deuterium (B1214612) Incorporation | ¹H NMR | Conforms to Structure | Conforms |

Table 2.3: Identity Confirmation

A series of spectroscopic tests are performed to confirm that the compound's structure is consistent with that of this compound.

| Test | Method | Specification | Result |

| ¹H NMR | Nuclear Magnetic Resonance | Conforms to Structure | Conforms |

| Mass Spectrum | Mass Spectrometry (MS) | Conforms to Structure | Conforms |

| Infrared (IR) Spectrum | Fourier-Transform Infrared Spectroscopy (FTIR) | Conforms to Structure | Conforms |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of the analytical results presented in the CoA.

Gas Chromatography (GC) for Chemical Purity

-

Instrumentation: Agilent 7890B GC system with a Flame Ionization Detector (FID).

-

Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.

-

Detector Temperature: 300°C.

-

Injection Volume: 1 µL.

-

Sample Preparation: 1 mg/mL in Methanol.

Mass Spectrometry (MS) for Isotopic Enrichment

-

Instrumentation: Agilent 6120 Quadrupole LC/MS system.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Sample Infusion: The sample is introduced directly into the source via a syringe pump at a flow rate of 10 µL/min.

-

Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-200.

-

Analysis: The isotopic distribution of the molecular ion peak is analyzed to calculate the percentage of deuterium incorporation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

-

Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

¹H NMR: The spectrum is acquired to confirm the absence of protons at the deuterated positions and to verify the chemical shifts and integrations of the remaining protons.

-

¹³C NMR: The spectrum can also be used to confirm the carbon skeleton of the molecule.

Visualizing the Workflow and Logic

To better understand the processes behind generating a Certificate of Analysis, the following diagrams illustrate the experimental workflow and the logical relationships between the different analytical tests.

Caption: Experimental workflow for generating the Certificate of Analysis.

Caption: Logical relationship of analytical tests in the Certificate of Analysis.

References

Navigating the Stability and Storage of 2-Chloro-n,n-dimethylacetamide-d3: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 2-Chloro-n,n-dimethylacetamide-d3. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to ensure the integrity and proper handling of this important deuterated building block. While specific quantitative stability data for the deuterated form is limited in publicly available literature, this guide draws upon information for its non-deuterated analog, 2-Chloro-n,n-dimethylacetamide, and established principles of chemical stability and regulatory guidelines to provide a comprehensive overview.

Executive Summary

This compound is a stable compound under standard laboratory conditions. Optimal storage is in a cool, dry, and well-ventilated area, protected from light and incompatible materials. Degradation can occur under conditions of high temperature, humidity, and exposure to strong acids, bases, and oxidizing agents. This guide outlines the known stability profile, recommended storage parameters, and provides detailed experimental protocols for in-house stability assessment.

Chemical Stability Profile

The stability of this compound is a critical factor in its handling, storage, and application in sensitive synthetic procedures. The product is generally stable under normal conditions.[1] However, its reactivity is influenced by several factors.

General Stability: The compound is chemically stable at room temperature when handled and stored according to recommended procedures. One supplier indicates that the product is stable at ambient temperature for a few days, sufficient for ordinary shipping and customs processing.

Incompatible Materials: To prevent degradation and potentially hazardous reactions, contact with the following should be avoided:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

-

Nitrogen oxides (NOx)

-

Hydrogen chloride gas[1]

Recommended Storage Conditions

Proper storage is paramount to maintaining the purity and stability of this compound. The following table summarizes the recommended storage conditions based on available data sheets and general best practices.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Some suppliers recommend refrigerated storage (0-10°C). | Minimizes the rate of potential degradation reactions. |

| Humidity | Store in a dry environment. | The compound may be sensitive to hydrolysis. |

| Atmosphere | Keep container tightly closed in a well-ventilated place. | Prevents exposure to atmospheric moisture and contaminants. |

| Light | Protect from light. | Although specific photostability data is unavailable, protection from light is a general best practice for complex organic molecules. |

| Container | Use the original, tightly sealed container. | Ensures a non-reactive and sealed environment. |

Experimental Protocols for Stability Assessment

For users who need to generate their own stability data, the following experimental protocols are suggested based on ICH guidelines.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

4.1.1. Hydrolytic Stability

-

Protocol: Prepare solutions of this compound in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.

-

Incubation: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC-UV/MS method to determine the parent compound's purity and identify any degradants.

4.1.2. Oxidative Stability

-

Protocol: Prepare a solution of the compound in a suitable solvent and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubation: Store the solution at room temperature for a defined period, protected from light.

-

Analysis: Monitor the reaction by HPLC-UV/MS at various time intervals to assess the extent of degradation.

4.1.3. Photostability

-

Protocol: Expose a solid sample and a solution of the compound to a calibrated light source (e.g., xenon or metal halide lamp) according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: After the exposure period, analyze both the exposed and control samples by HPLC-UV/MS to evaluate any light-induced degradation.

4.1.4. Thermal Stability

-

Protocol: Store solid samples of the compound in a temperature-controlled oven at various elevated temperatures (e.g., 50°C, 60°C, 70°C).

-

Analysis: At specified time points, remove samples and analyze for purity and degradation products using HPLC-UV/MS.

Long-Term and Accelerated Stability Studies

For determining shelf-life, long-term and accelerated stability studies should be conducted.

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Visual Representations

Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process for the proper handling and storage of this compound upon receipt.

Caption: Decision workflow for handling and storage.

Potential Degradation Pathways

This diagram illustrates the potential degradation pathways for this compound based on its chemical structure and general knowledge of amide chemistry.

Caption: Potential degradation pathways.

Conclusion

While this compound is a generally stable compound, its longevity and purity are highly dependent on proper storage and handling. By adhering to the recommendations outlined in this guide, researchers can ensure the material's integrity for their scientific endeavors. For critical applications, it is strongly recommended to perform in-house stability testing using the provided experimental frameworks to establish a definitive shelf-life under specific laboratory conditions.

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-N,N-dimethylacetamide-d3 in the Laboratory

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety and handling information for 2-Chloro-N,N-dimethylacetamide-d3. While this document specifically addresses the deuterated form, the safety protocols are based on the well-documented hazards of its non-deuterated analogue, 2-Chloro-N,N-dimethylacetamide, as their chemical reactivities and toxicological profiles are considered to be virtually identical. The primary application of the deuterated form is in specialized analytical and research contexts, such as its use as an internal standard in pharmacokinetic studies.[1][2]

Chemical Identification and Properties

This compound is the deuterium-labeled version of 2-Chloro-N,N-dimethylacetamide. It is a colorless to yellow liquid used in laboratory settings.[3]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₄H₅D₃ClNO | [1] |

| Molecular Weight | 124.58 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [3] |

| CAS Number | 1219802-19-3 | [1] |

| Non-Deuterated CAS | 2675-89-0 | [3][4] |

| Density | 1.182 g/mL at 20 °C | [5][6] |

| Melting Point | 15 - 16 °C | [3] |

| Boiling Point | 98 - 100 °C @ 11 torr | [3] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |

| Solubility | Soluble in many organic solvents; low solubility in water. | [5] |

Hazard Identification and Classification

This chemical is classified as hazardous. The primary dangers are its corrosive nature and acute toxicity.[3][4]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][7] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[4][7] |

| Serious Eye Damage | Category 1 | Causes serious eye damage.[3] |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[3][4] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield. Eyewash stations must be readily accessible.[3][8]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.[8]

-

Skin and Body Protection: A lab coat is required. For tasks with a higher risk of splashing, wear additional protective clothing like an apron or full suit.[3][8]

-

Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate vapor cartridge is necessary.[8]

3.2. General Handling Protocol

-

Preparation: Before starting work, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.

-

Pre-use Inspection: Visually inspect the container for any damage or leaks.

-

Dispensing: Use only spark-proof tools and explosion-proof equipment.[9] Ground all equipment to prevent static discharge.[9] Avoid direct contact with skin and inhalation of vapor.[5]

-

Post-handling: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.[3]

3.3. Storage Protocol

-

Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[3][10]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[3]

Emergency Procedures and First Aid

Immediate action is crucial in case of exposure.

Table 3: First Aid Measures

| Exposure Route | Protocol |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][10] |

| Skin Contact | Take off immediately all contaminated clothing.[7] Rinse skin with water/shower for at least 15 minutes.[3] Seek immediate medical attention.[3] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[7][10] If not breathing, give artificial respiration.[3] Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water.[10] Call a physician or poison control center immediately.[3] |

4.1. Spill Response Protocol

-

Evacuation: Evacuate personnel from the immediate spill area. Ensure adequate ventilation.

-

Control: Eliminate all ignition sources.

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[10]

-

Cleanup: Absorb the spill with inert, non-combustible material (e.g., sand, earth, vermiculite).[3] Collect the absorbed material into a suitable, closed container for hazardous waste disposal.[3][10]

-

Decontamination: Clean the spill area thoroughly.

Disposal Considerations

Waste material must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.[10] Do not release into the environment.[3] Organic halogenated solvents and solutions should be placed in appropriate waste containers; do not use aluminum containers.[7]

Visual Guides

The following diagrams illustrate key safety workflows and hazard responses.

Caption: Workflow for the safe laboratory handling of this compound.

Caption: Health hazards and corresponding first aid measures for exposure.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immunomart.com [immunomart.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-dimethyl-2-chloro acetamide [chembk.com]

- 6. 2-Chloro-N,N-dimethylacetamide | 2675-89-0 [chemicalbook.com]

- 7. 2-Chloro-N,N-dimethylacetamide CAS 2675-89-0 | 820290 [merckmillipore.com]

- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. chemicalbook.com [chemicalbook.com]

Metabolic Fate of 2-Chloro-N,N-dimethylacetamide-d3 in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no direct experimental data available in the public domain regarding the metabolic fate of 2-Chloro-N,N-dimethylacetamide-d3. This guide provides a comprehensive overview based on the known metabolism of its structural analogs, N,N-dimethylacetamide (DMAC) and other chloroacetamide compounds. The metabolic pathways and experimental protocols described herein are predictive and intended to serve as a foundation for future research.

Introduction

This compound is a deuterated and chlorinated analog of N,N-dimethylacetamide (DMAC), a widely used organic solvent. The introduction of a chlorine atom at the 2-position and deuterium (B1214612) atoms on one of the N-methyl groups is expected to significantly influence its metabolic profile compared to the parent compound, DMAC. Understanding the metabolic fate of this compound is crucial for assessing its potential toxicity, pharmacokinetic properties, and for the development of any related pharmaceutical products. This technical guide outlines the predicted metabolic pathways, the anticipated influence of deuteration, and provides detailed experimental protocols for future in vitro metabolism studies.

Predicted Metabolic Pathways of 2-Chloro-N,N-dimethylacetamide

The metabolism of 2-Chloro-N,N-dimethylacetamide is predicted to proceed through several key biotransformation reactions, primarily involving cytochrome P450 (CYP450) enzymes and glutathione (B108866) S-transferases (GSTs).

Phase I Metabolism

Phase I reactions are expected to involve N-demethylation and dechlorination.

-

N-demethylation: Similar to DMAC, one of the primary metabolic routes is likely the oxidative removal of a methyl group, catalyzed by CYP450 enzymes (potentially CYP2E1, as with DMAC)[1][2]. This would result in the formation of N-methyl-2-chloroacetamide and formaldehyde.

-

Dechlorination: The presence of the chlorine atom introduces a potential site for metabolic attack. Dechlorination can occur through oxidative or reductive pathways, or via conjugation with glutathione.

Phase II Metabolism

Phase II metabolism will likely involve the conjugation of the parent compound or its Phase I metabolites to facilitate excretion.

-

Glutathione Conjugation: The electrophilic carbon bearing the chlorine atom is susceptible to nucleophilic attack by glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This would lead to the formation of a glutathione conjugate, which is then typically further metabolized to a mercapturic acid derivative (N-acetylcysteine conjugate) for urinary excretion. This is a common detoxification pathway for halogenated compounds.

A diagram of the predicted metabolic pathway is presented below:

Influence of Deuterium Labeling (d3)

The presence of three deuterium atoms on one of the N-methyl groups is expected to introduce a significant kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. As N-demethylation involves the cleavage of this bond, the rate of this metabolic pathway is anticipated to be slower for the deuterated methyl group.

This could lead to:

-

Metabolic Switching: A decrease in the rate of N-demethylation of the deuterated methyl group may lead to a shift in metabolism towards other pathways, such as N-demethylation of the non-deuterated methyl group or an increased rate of dechlorination and glutathione conjugation.

-

Reduced Formation of Downstream Metabolites: The formation of metabolites resulting from the demethylation of the deuterated group will be reduced.

The following diagram illustrates the kinetic isotope effect on N-demethylation:

Quantitative Data for the Analog N,N-dimethylacetamide (DMAC)

While no quantitative data exists for this compound, the following tables summarize available data for its non-chlorinated, non-deuterated analog, DMAC. This information provides a baseline for potential metabolic rates and excretion profiles.

Table 1: Pharmacokinetic Parameters of DMAC in Rats and Mice following a 6-hour Inhalation Exposure[3]

| Species | Exposure Concentration (ppm) | DMAC Plasma Half-life (h) |

| Rat | 50 - 500 | 0.6 - 1.5 |

| Mouse | 50 - 500 | 0.3 - 0.5 |

Table 2: Urinary Concentrations of DMAC and its Metabolites in Humans with Occupational Exposure[4][5]

| Compound | Concentration Range (mg/g creatinine) |

| DMAC | Not typically reported |

| N-methylacetamide (NMA) | 1.5 - 173.6 |

| S-acetamidomethyl-mercapturic acid (AMMA) | Identified, but not quantified |

Experimental Protocols for In Vitro Metabolism Studies

To elucidate the actual metabolic fate of this compound, in vitro studies using liver microsomes are recommended. The following is a detailed protocol based on established methodologies[6][7][8].

Materials and Reagents

-

This compound

-

Pooled human or rat liver microsomes

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH) for quenching

-

Internal standard for analytical quantification

-

LC-MS/MS system

Incubation Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add this compound (dissolved in a suitable solvent like DMSO, final concentration typically 1-10 µM) to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

-

Sample Preparation: Centrifuge the quenched mixture to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.

Analytical Methodology

-

LC-MS/MS Analysis: Use a validated LC-MS/MS method to separate and identify the parent compound and its potential metabolites. A C18 reverse-phase column is often suitable for separation.

-

Metabolite Identification: Putative metabolites can be identified by comparing their mass-to-charge ratios (m/z) and fragmentation patterns with those predicted for the proposed metabolic pathways.

-

Quantification: The disappearance of the parent compound over time can be monitored to determine its metabolic stability. The formation of metabolites can be quantified using calibration curves of authentic standards, if available.

The following diagram outlines the experimental workflow:

Conclusion

The metabolic fate of this compound is predicted to involve a combination of N-demethylation, dechlorination, and glutathione conjugation. The deuteration of a methyl group is expected to cause a kinetic isotope effect, potentially slowing down N-demethylation and leading to a metabolic shift towards other pathways. The provided experimental protocols offer a robust framework for elucidating the precise metabolic pathways and quantitative parameters of this compound. Further experimental investigation is essential to validate these predictions and to fully characterize the biotransformation of this compound in biological systems. This knowledge will be critical for any future development and safety assessment of this compound.

References

- 1. Microsomal metabolism of N,N-diethylacetamide and N,N-dimethylacetamide and their effects on drug-metabolizing enzymes of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dimethylacetamide pharmacokinetics following inhalation exposures to rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological monitoring of occupational exposure to N,N-dimethylacetamide with identification of a new metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 8. Can in vitro metabolism-dependent covalent binding data in liver microsomes distinguish hepatotoxic from nonhepatotoxic drugs? An analysis of 18 drugs with consideration of intrinsic clearance and daily dose - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 2-Chloro-N,N-dimethylacetamide in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Introduction

2-Chloro-N,N-dimethylacetamide is a reactive intermediate used in the synthesis of various pharmaceutical compounds. Due to its potential toxicity and regulatory interest, a sensitive and selective method for its quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 2-Chloro-N,N-dimethylacetamide in human plasma. The method utilizes 2-Chloro-N,N-dimethylacetamide-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2]

The principle of isotope dilution mass spectrometry (IDMS) is the foundation of this method.[2] By spiking a known amount of the deuterated internal standard into the plasma samples at the initial stage of sample preparation, any variations during extraction, chromatography, and ionization are mirrored by the internal standard.[2] This allows for reliable and reproducible quantification of the target analyte.

Experimental

Materials and Reagents

-

2-Chloro-N,N-dimethylacetamide (purity ≥98%)

-

This compound (isotopic purity ≥98%)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Ultrapure water

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for this analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | See Table Below |

Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 2.5 | 90 |

| 3.0 | 90 |

| 3.1 | 10 |

| 5.0 | 10 |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150 °C |

| Desolvation Temperature | 450 °C |

| Capillary Voltage | 3.5 kV |

| Gas Flow (Desolvation) | 800 L/hr |

| Gas Flow (Cone) | 150 L/hr |

MRM Transitions

The following MRM transitions were optimized for the analyte and the internal standard:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| 2-Chloro-N,N-dimethylacetamide | 122.1 | 72.1 | 0.1 | 20 | 15 |

| This compound | 125.1 | 75.1 | 0.1 | 20 | 15 |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-Chloro-N,N-dimethylacetamide and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the 2-Chloro-N,N-dimethylacetamide stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.

-

Add 300 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.

| Analyte | Concentration Range (ng/mL) | Calibration Model | r² |

| 2-Chloro-N,N-dimethylacetamide | 1 - 1000 | Linear, 1/x weighting | >0.995 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels. The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%) |

| Low | 3 | 4.5 | 102.3 | 5.8 | 101.5 |

| Medium | 50 | 3.1 | 98.9 | 4.2 | 99.8 |

| High | 800 | 2.5 | 100.5 | 3.6 | 100.9 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | 92.1 | 97.4 |

| Medium | 50 | 94.5 | 98.1 |

| High | 800 | 93.8 | 96.9 |

Diagrams

Caption: Experimental workflow for the quantification of 2-Chloro-N,N-dimethylacetamide.

Caption: Logical relationship of using a SIL-IS in LC-MS/MS.

Conclusion

This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of 2-Chloro-N,N-dimethylacetamide in human plasma. The use of its deuterated analog, this compound, as an internal standard ensures reliable results by effectively correcting for matrix-induced variations and inconsistencies in sample preparation. The method has been successfully validated and is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

References

Application Note and Protocol: Preparation of 2-Chloro-n,n-dimethylacetamide-d3 Stock Solutions

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-Chloro-n,n-dimethylacetamide-d3 is the deuterated form of 2-Chloro-n,n-dimethylacetamide, a reactive intermediate and solvent used in various chemical syntheses.[1][2] Deuterium-labeled compounds are critical tools in pharmacokinetic studies and metabolic research, allowing for the differentiation and quantification of molecules by mass spectrometry.[1] This document provides a detailed protocol for the safe handling and preparation of stock solutions of this compound for research applications. Adherence to this protocol is essential to ensure personnel safety and the accuracy of experimental results.

Physicochemical Data and Safety Information

Accurate data is crucial for the preparation of solutions with precise concentrations. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | N,N-Dimethylchloroacetamide-d3 | [3] |

| CAS Number | 1219802-19-3 | [1] |

| Molecular Formula | C4H5D3ClNO | [1] |

| Molecular Weight | 124.58 g/mol | [1] |

| Physical State | Liquid | [4] |

| Appearance | Colorless to yellow liquid | [2][4] |

| Solubility | 10 mM in DMSO | [1] |

| Storage | Store at room temperature. Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4] |

Safety Precautions:

2-Chloro-n,n-dimethylacetamide is a hazardous substance.[5][6] The deuterated form should be handled with the same level of caution.

-

Hazard Statements: Harmful if swallowed, causes severe skin burns and eye damage, and is corrosive.[5][6]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection.[4][6] Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4]

-

Handling: Use only in a chemical fume hood.[4] Avoid breathing vapors or mist.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[4]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials and Equipment:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Amber glass vials with polytetrafluoroethylene (PTFE)-lined caps

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, chemically resistant gloves (e.g., nitrile).

Procedure:

-

Preparation: Don all required personal protective equipment and perform all subsequent steps in a certified chemical fume hood.

-

Tare Vial: Place an appropriately sized amber glass vial on the analytical balance and tare the weight.

-

Weigh Compound: Carefully weigh out a precise amount of this compound directly into the tared vial. Record the exact weight. For example, to prepare 1 mL of a 10 mM solution, weigh out 1.2458 mg of the compound.

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound. To continue the example, add 1 mL of DMSO.

-

Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

-

Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

-

Storage: Store the stock solution at room temperature in a desiccator or a controlled environment to protect it from moisture.

Calculations for Stock Solution Preparation:

To prepare a stock solution of a specific concentration, use the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

Mass (g) = 0.010 mol/L x 0.001 L x 124.58 g/mol = 0.0012458 g = 1.2458 mg

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for preparing the stock solution.

Caption: Workflow for Preparing this compound Stock Solution.

This protocol provides a standardized method for the preparation of this compound stock solutions. Following these guidelines will help ensure the integrity of your experiments and the safety of laboratory personnel.

References

- 1. immunomart.com [immunomart.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Chloro-N,N-dimethylacetamide = 97.0 GC 2675-89-0 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

Application Note: High-Throughput Quantification of 2-Chloro-N,N-dimethylacetamide in Process Samples using LC-MS/MS with a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-N,N-dimethylacetamide is a key intermediate in various chemical syntheses.[1][2][3][4] Accurate and rapid quantification of this compound in process samples is crucial for reaction monitoring, yield optimization, and quality control. This application note presents a robust and sensitive LC-MS/MS method for the determination of 2-Chloro-N,N-dimethylacetamide, utilizing its deuterated analog, 2-Chloro-N,N-dimethylacetamide-d3, as an internal standard to ensure high accuracy and precision.[5] The method is designed for high-throughput analysis, making it suitable for demanding process chemistry environments.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, outlining the key steps from sample receipt to final data analysis.

Caption: Experimental workflow from sample preparation to data analysis.

Experimental Protocols

1. Materials and Reagents

-

2-Chloro-N,N-dimethylacetamide (Analyte)

-

This compound (Internal Standard, ISTD)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

2. Standard Solution Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Chloro-N,N-dimethylacetamide and dissolve in 10 mL of acetonitrile.

-

ISTD Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution with acetonitrile to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. Spike each calibration standard with the ISTD to a final concentration of 100 ng/mL.

3. Sample Preparation

-

Retrieve the process sample.

-

Dilute the sample with acetonitrile to bring the expected analyte concentration within the calibration range.

-

Spike the diluted sample with the internal standard (this compound) to a final concentration of 100 ng/mL.

-

Vortex the sample for 30 seconds to ensure homogeneity.

-

Filter the sample through a 0.22 µm syringe filter into an LC autosampler vial.

4. LC-MS/MS Method

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for the analysis.

Table 1: LC Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: MS/MS Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Optimized Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-Chloro-N,N-dimethylacetamide | 122.0 | 72.1 | 15 |

| This compound | 125.0 | 75.1 | 15 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of 2-Chloro-N,N-dimethylacetamide.

Linearity and Range

The method was linear over the concentration range of 1 ng/mL to 1000 ng/mL. The calibration curve yielded a correlation coefficient (r²) greater than 0.99, indicating a strong linear relationship between the concentration and the instrument response.

Table 4: Quantitative Performance Summary

| Parameter | Result |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 7% |

| Accuracy (% Recovery) | 95 - 105% |

Precision and Accuracy

The precision of the method was evaluated by analyzing replicate samples at three different concentrations (low, medium, and high) on the same day (intra-day) and on three different days (inter-day). The relative standard deviation (%RSD) was found to be less than 5% for intra-day precision and less than 7% for inter-day precision, demonstrating excellent reproducibility. The accuracy, determined by the recovery of spiked samples, was within 95-105%, indicating minimal matrix effects and high accuracy of the method.

Conclusion

This application note describes a highly sensitive, selective, and rapid LC-MS/MS method for the quantification of 2-Chloro-N,N-dimethylacetamide in process samples. The use of a deuterated internal standard ensures the reliability and accuracy of the results. The method is suitable for high-throughput analysis in a process chemistry setting, enabling efficient monitoring and control of chemical reactions.

References

Application Notes & Protocols: Quantitative Analysis of Pharmaceuticals Using 2-Chloro-n,n-dimethylacetamide-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern pharmaceutical analysis, achieving accurate and precise quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards (SIL-IS) is a critical component of robust LC-MS/MS methodologies, as they effectively compensate for variations in sample preparation, chromatography, and ionization efficiency.[1][2]

2-Chloro-n,n-dimethylacetamide-d3 is a deuterated analog of 2-Chloro-n,n-dimethylacetamide and serves as an excellent internal standard for the quantitative analysis of various pharmaceuticals.[3][4][5] Its physicochemical properties closely mimic those of the unlabeled analyte, ensuring co-elution and similar behavior during extraction and ionization, thereby leading to highly reliable and reproducible results.[1]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the quantitative analysis of a representative pharmaceutical, Carisoprodol (B1668446), and its primary metabolite, Meprobamate, in human plasma. Carisoprodol is a widely prescribed muscle relaxant, and accurate quantification is essential for clinical and forensic toxicology.[6][7]

Application: Quantitative Analysis of Carisoprodol and Meprobamate in Human Plasma by LC-MS/MS

This section outlines a validated bioanalytical method for the simultaneous quantification of Carisoprodol and Meprobamate in human plasma using this compound as the internal standard.

Principle

A simple and rapid protein precipitation method is employed for the extraction of Carisoprodol, Meprobamate, and the internal standard from human plasma. The analytes are then separated using reversed-phase liquid chromatography and detected by tandem mass spectrometry operating in the Multiple Reaction Monitoring (MRM) mode. The use of a deuterated internal standard ensures high accuracy and precision of the measurement.

Materials and Reagents

-

Analytes: Carisoprodol, Meprobamate

-

Internal Standard: this compound

-

Reagents:

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

-

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Experimental Protocols

2.4.1. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carisoprodol, Meprobamate, and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Carisoprodol and Meprobamate stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

2.4.2. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Caption: Overview of the key stages in the quantitative analysis workflow.

Mass Spectrometric Parameters (MRM Transitions)

The following MRM transitions were used for the quantification of the analytes and the internal standard.